5-(pyridin-3-yl)-1H-indazol-3-amine is a heterocyclic compound that features both indazole and pyridine moieties. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound is classified as an indazole derivative, which has gained attention due to its biological activities, including anticancer and anti-inflammatory properties.
The synthesis of 5-(pyridin-3-yl)-1H-indazol-3-amine typically involves the cyclization of 3-aminopyridine with hydrazine derivatives. This reaction is often conducted under acidic or basic conditions to facilitate the formation of the indazole ring. Common solvents used include ethanol and dimethylformamide (DMF), and the process usually requires heating.
In industrial settings, continuous flow reactors may be employed to optimize yields and purity. Catalysts can also be used to enhance reaction efficiency, ensuring consistent production quality. The synthesis can be represented as follows:
5-(pyridin-3-yl)-1H-indazol-3-amine has a molecular formula of and a molecular weight of 210.23 g/mol. The structural representation includes an indazole ring fused with a pyridine ring.
Property | Value |
---|---|
Molecular Formula | C12H10N4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 5-pyridin-3-yl-1H-indazol-3-amine |
InChI | InChI=1S/C12H10N4/c13-12... |
InChI Key | YRQFMGQEYZAZOZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3N |
5-(pyridin-3-yl)-1H-indazol-3-amine participates in various chemical reactions:
Oxidation: Can be oxidized using potassium permanganate or hydrogen peroxide, leading to pyridine N-oxide derivatives.
Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, resulting in reduced indazole derivatives.
Substitution: Nucleophilic substitution can occur at the pyridine ring using halogenated derivatives as intermediates.
The common reagents and conditions for these reactions include:
5-(pyridin-3-yl)-1H-indazol-3-amine is typically a solid at room temperature. Its solubility varies depending on the solvent used, with common solvents including ethanol and dimethylformamide.
The chemical properties include reactivity towards oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications. Its stability under various conditions is crucial for its applications in research and industry.
5-(pyridin-3-yl)-1H-indazol-3-amine has a wide range of applications:
Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in developing new materials and chemical sensors .
This compound exemplifies the importance of indazole derivatives in contemporary medicinal chemistry research and highlights their potential therapeutic applications.
The indazole nucleus has established itself as a fundamental pharmacophore in kinase inhibitor design due to its exceptional capacity to mimic purine motifs and engage in critical hydrogen bonding interactions within the ATP-binding cleft of kinase domains. This bicyclic system provides a rigid planar framework that serves as an ideal platform for strategic substituent placement, enabling precise optimization of target affinity and selectivity profiles [4]. The 3-amino group specifically enhances the pharmacodynamic profile by acting as both a hydrogen bond donor and acceptor, while also serving as a versatile synthetic handle for further structural elaboration.
Numerous clinically significant anticancer agents incorporate the indazole core, demonstrating its therapeutic value. Axitinib (Inlyta®), an FDA-approved vascular endothelial growth factor receptor (VEGFR) inhibitor for renal cell carcinoma, features a 3-aminoindazole core that forms critical hydrogen bonds with the kinase hinge region [6]. Similarly, Pazopanib (Votrient®), another multitargeted tyrosine kinase inhibitor, utilizes an indazole scaffold to achieve potent inhibition of VEGFR, PDGFR, and c-KIT. The poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib (Zejula®), used in ovarian cancer treatment, further exemplifies the therapeutic significance of indazole derivatives in oncology [6]. These clinical successes validate the indazole scaffold as a privileged structure in cancer therapeutics.
Table 1: Clinically Significant Indazole-Based Kinase Inhibitors in Oncology
Compound | Molecular Target | Therapeutic Indication | Structural Feature |
---|---|---|---|
Axitinib | VEGFR1-3, PDGFR, c-KIT | Renal cell carcinoma | 3-Amido-substituted indazole |
Pazopanib | VEGFR1-3, PDGFR, FGFR | Renal cell carcinoma, soft tissue sarcoma | 1H-Indazol-3-amine core |
Niraparib | PARP1/2 | Ovarian cancer | 1H-Indazole-7-carboxamide derivative |
CFI-400945 | PLK4 | Phase II trials (breast cancer) | 3-(Pyridin-3-yl)-1H-indazol-5-amine derivative |
The 3-aminopyridine-substituted indazole motif, exemplified by 5-(pyridin-3-yl)-1H-indazol-3-amine, has demonstrated particular promise in targeting serine/threonine kinases such as Polo-like kinase 4 (PLK4). This structural configuration enables simultaneous engagement with the kinase hinge region through the indazole nitrogen atoms and additional interactions within hydrophobic pockets through the pyridinyl ring [3]. The scaffold's versatility is evidenced by its presence in diverse kinase inhibitor classes, including inhibitors of tropomyosin receptor kinases (TRKs), fibroblast growth factor receptors (FGFRs), and cyclin-dependent kinases (CDKs), highlighting its broad utility in oncological target space [4] [6].
The strategic incorporation of a pyridin-3-yl group at the 5-position of the indazole ring represents a sophisticated molecular design approach that significantly enhances the pharmacological profile of these kinase inhibitors. This substitution pattern provides several key advantages critical to drug development:
Bioisosteric Mimicry and Binding Affinity Optimization: The pyridine nitrogen serves as an effective bioisostere for the purine nitrogen in ATP, enhancing competitive binding at the kinase active site. This nitrogen atom forms a critical hydrogen bond with backbone residues in the hinge region of kinases, a feature consistently observed in co-crystal structures of related compounds [3]. The 3-position substitution pattern specifically orients the ring for optimal interaction geometry compared to 2- or 4-pyridyl isomers.
Modulation of Electronic Properties and Aromatic Stacking: The electron-deficient pyridine ring significantly influences the electron distribution across the indazole system, enhancing dipole-dipole interactions and π-π stacking capabilities within hydrophobic kinase subpockets. This electronic modulation was demonstrated in PLK4 inhibitors where the pyridinyl ring engages in stacking interactions with conserved phenylalanine residues (e.g., Phe1019 in PLK4) [3]. These interactions contribute substantially to binding energy and selectivity.
Solubility and Physicochemical Optimization: Introduction of the pyridinyl heterocycle improves the aqueous solubility of otherwise hydrophobic indazole cores through its ability to form hydrogen bonds with water molecules and its capacity for protonation under physiological conditions (pKa ≈ 5.0-6.0). This property enhances drug absorption and distribution profiles without compromising membrane permeability—a critical balance in kinase inhibitor development [3].
Synthetic Versatility for Structure-Activity Relationship Exploration: The pyridin-3-yl group provides multiple vector points for chemical modification, including positions 2, 4, and 6 on the pyridine ring, enabling systematic exploration of structure-activity relationships. This versatility is exemplified in the development of PLK4 inhibitors like CFI-400945, where modifications to the pyridinyl substituent significantly influenced both potency and kinase selectivity profiles [3]. The 6-position is particularly amenable to substitution with groups that extend into hydrophobic regions of the target kinase, enhancing affinity and selectivity.
Table 2: Impact of Pyridinyl Substitution Patterns on Kinase Inhibitor Properties
Substitution Position | Electronic Effect | Key Binding Interactions | Pharmacological Impact |
---|---|---|---|
Pyridin-3-yl (meta) | Balanced electron-withdrawing | H-bond via N1, π-stacking | Optimal binding affinity, balanced properties |
Pyridin-4-yl (para) | Strong electron-withdrawing | Limited H-bond potential | Reduced solubility, potential metabolic issues |
Pyridin-2-yl (ortho) | Moderate electron-withdrawing | Chelation potential with metals | Toxicity concerns, formulation challenges |
Unsubstituted phenyl | Electron-neutral | Hydrophobic interactions only | Reduced potency, increased lipophilicity |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6